molecular formula C19H14ClN3O2S B2894706 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 537668-59-0

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2894706
CAS RN: 537668-59-0
M. Wt: 383.85
InChI Key: ORZYYCUWKJDQSY-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This compound has been the focus of scientific research due to its potential therapeutic applications for cancer treatment.

Scientific Research Applications

High-Performance Materials

Transparent Aromatic Polyimides : The synthesis of transparent polyimides (PIs) using thiophenyl-substituted benzidines, including compounds structurally related to the compound of interest, demonstrates their application in creating materials with high refractive indices and small birefringences. These materials exhibit good thermomechanical stabilities and are suitable for optical applications due to their transparency and colorlessness in the visible region. The development of non-fluorinated sulfur-containing aromatic PIs signifies their potential in advanced optical and electronic applications, showcasing their importance in material science research (Tapaswi et al., 2015).

Medicinal Chemistry

Antifolate Inhibitors of Thymidylate Synthase : The compound is structurally related to 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, synthesized as potential inhibitors of thymidylate synthase (TS) for their antitumor and antibacterial properties. These compounds, including derivatives with chlorophenyl substituents, have shown to be potent inhibitors against human TS, highlighting their significance in the development of new therapeutic agents for cancer and bacterial infections (Gangjee et al., 1996).

Synthesis and Characterization of Novel Compounds

Heterocyclic Compounds Synthesis : Research on the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide leading to the formation of thiophene and pyrrole derivatives provides insights into the synthetic pathways for creating various heterocyclic compounds from elemental sulfur and dichloropropene. Such synthetic strategies are crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science (Rozentsveig et al., 2022).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-23-18(25)17-16(13-4-2-3-5-14(13)21-17)22-19(23)26-10-15(24)11-6-8-12(20)9-7-11/h2-9,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZYYCUWKJDQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

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